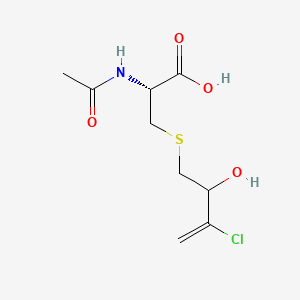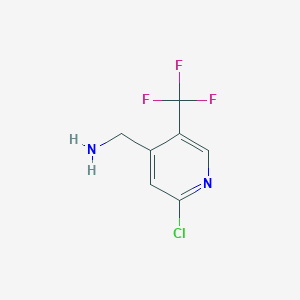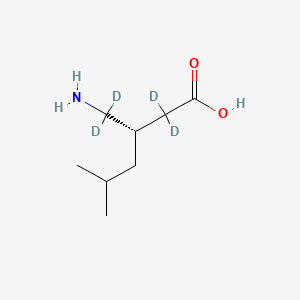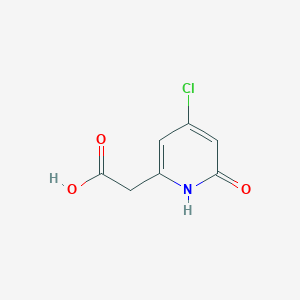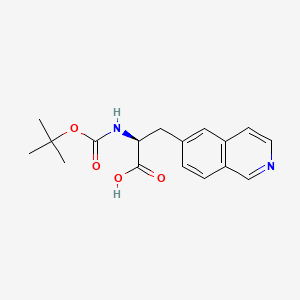![molecular formula C15H9Br2ClN4OS2 B13444334 N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide](/img/structure/B13444334.png)
N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Thiadiazole Ring: Starting with a suitable precursor, the thiadiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing reagents.
Introduction of the Dibromophenyl Group: The dibromophenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Pyridyl Group: The pyridyl group can be attached through nucleophilic substitution reactions.
Formation of the Sulfanyl-acetamide Linkage: The final step involves the formation of the sulfanyl-acetamide linkage through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridyl and dibromophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery and development.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound interacts with.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloro-3-pyridyl)-2-[4-(2,4-dichlorophenyl)thiadiazol-5-yl]sulfanyl-acetamide
- N-(2-chloro-3-pyridyl)-2-[4-(2,4-difluorophenyl)thiadiazol-5-yl]sulfanyl-acetamide
Uniqueness
N-(2-chloro-3-pyridyl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanyl-acetamide is unique due to the presence of the dibromophenyl group, which may impart distinct chemical and biological properties compared to its analogs with different substituents.
Propiedades
Fórmula molecular |
C15H9Br2ClN4OS2 |
|---|---|
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
N-(2-chloropyridin-3-yl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C15H9Br2ClN4OS2/c16-8-3-4-9(10(17)6-8)13-15(25-22-21-13)24-7-12(23)20-11-2-1-5-19-14(11)18/h1-6H,7H2,(H,20,23) |
Clave InChI |
PEORKJDYDRSGSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)Cl)NC(=O)CSC2=C(N=NS2)C3=C(C=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


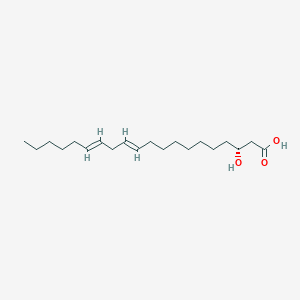
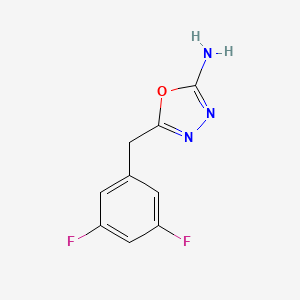
![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)
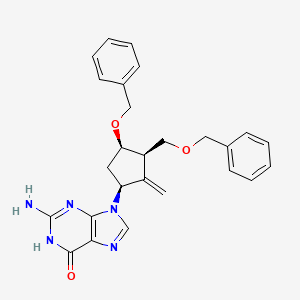
![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)
